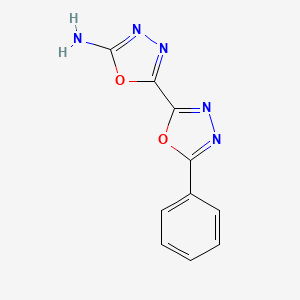

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's official name reflects its structural composition, consisting of two 1,3,4-oxadiazole rings connected through a carbon-carbon bond between position 2 of one ring and position 5 of the other. The primary 1,3,4-oxadiazole ring bears an amino group at position 2, while the secondary ring system contains a phenyl substituent at position 5, resulting in the complete systematic name that accurately describes the molecular architecture.

Alternative nomenclature systems have been employed to describe this compound, including the synonym 5'-phenyl-2,2'-bi-1,3,4-oxadiazol-5-amine, which emphasizes the bis-oxadiazole nature of the structure. The molecular formula C₁₀H₇N₅O₂ indicates the presence of ten carbon atoms, seven hydrogen atoms, five nitrogen atoms, and two oxygen atoms, distributed across the two oxadiazole rings and the phenyl substituent. The systematic numbering scheme begins with the oxadiazole ring containing the amino group, designated as the primary ring, with positions numbered according to standard heterocyclic nomenclature rules where oxygen occupies position 1, and the two nitrogen atoms occupy positions 3 and 4.

The Chemical Abstracts Service registry number 99367-63-2 provides a unique identifier for this compound within chemical databases and literature. The simplified molecular-input line-entry system representation "NC1=NN=C(C2=NN=C(C3=CC=CC=C3)O2)O1" captures the complete molecular connectivity, showing the amino group attached to the first oxadiazole ring, the phenyl group attached to the second oxadiazole ring, and the interconnection between the two heterocyclic systems. This structural representation facilitates computational analysis and database searching while providing an unambiguous description of the molecular topology.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine exhibits distinctive structural features that arise from the presence of two conjugated 1,3,4-oxadiazole rings connected through a direct carbon-carbon bond. Computational studies have revealed that the compound adopts a largely planar conformation, with the two oxadiazole rings maintaining approximate coplanarity to maximize electronic delocalization across the extended π-system. The molecular weight of 229.19 grams per mole reflects the substantial size of this bis-heterocyclic system, while the topological polar surface area of 103.86 square angstroms indicates significant polarity arising from the multiple nitrogen and oxygen heteroatoms.

Crystallographic investigations of related 1,3,4-oxadiazole derivatives have provided insights into the typical geometric parameters expected for this compound class. Studies of 5-phenyl-1,3,4-oxadiazol-2-amine, a structurally related compound, have shown that the oxadiazole ring maintains high planarity with root mean square deviations of approximately 0.002 angstroms. The carbon-oxygen bond lengths in oxadiazole rings typically range from 1.364 to 1.369 angstroms, while carbon-nitrogen double bonds exhibit lengths between 1.285 and 1.289 angstroms, indicating substantial delocalization within the heterocyclic framework. The phenyl ring in related compounds shows inclination angles of approximately 13.42 degrees relative to the oxadiazole plane, suggesting similar geometric relationships may exist in the target compound.

The predicted collision cross section values for various ionic forms of the compound provide additional structural information relevant to gas-phase conformational analysis. The protonated molecular ion exhibits a collision cross section of 144.6 square angstroms, while the sodium adduct shows an increased value of 156.1 square angstroms, reflecting the larger ionic radius of the sodium cation. These values indicate a relatively compact molecular structure with limited conformational flexibility, consistent with the rigid nature of the bis-oxadiazole framework. The deprotonated molecular ion displays a collision cross section of 151.7 square angstroms, suggesting minimal structural reorganization upon deprotonation of the amino group.

Molecular orbital calculations for the compound indicate seven hydrogen bond acceptors and one hydrogen bond donor, reflecting the presence of multiple nitrogen and oxygen atoms capable of participating in intermolecular interactions. The logarithm of the partition coefficient value of 1.3688 suggests moderate lipophilicity, while the presence of two rotatable bonds indicates limited conformational flexibility primarily associated with the phenyl ring rotation. These computational parameters provide valuable insights into the three-dimensional structure and potential intermolecular interactions of the compound in various chemical environments.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine involves complex equilibria between different structural forms that arise from the presence of the amino group and the extended conjugated system. Research on related oxadiazole derivatives has demonstrated that amino-substituted 1,3,4-oxadiazoles can exist in multiple tautomeric forms, with the relative stability depending on environmental factors such as solvent polarity and pH conditions. The amino group at position 2 of the oxadiazole ring can participate in tautomeric equilibria involving proton transfer between nitrogen atoms, potentially leading to imine-enamine type tautomerism within the heterocyclic framework.

Computational studies using density functional theory methods have revealed that 1,3,4-oxadiazole derivatives containing amino groups can undergo intramolecular proton transfer reactions with relatively low energy barriers. The presence of water molecules significantly reduces these barrier energies, facilitating rapid tautomeric interconversion in aqueous environments. For compounds containing multiple oxadiazole rings, the extended conjugation system provides additional stabilization through resonance effects that can influence the relative energies of different tautomeric forms. The bis-oxadiazole structure of the target compound creates an extended π-electron system that allows for delocalization of charge density across both heterocyclic rings.

Resonance stabilization in 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine occurs through multiple canonical structures that distribute electron density across the two oxadiazole rings and the phenyl substituent. The nitrogen atoms within each oxadiazole ring can participate in resonance structures that involve alternating single and double bond character, while the amino group provides additional electron density to the π-system through its lone pair electrons. The phenyl ring attached to the second oxadiazole moiety extends the conjugation further, creating a highly delocalized electronic system that contributes to the overall stability of the molecule.

Theoretical investigations of oxadiazole stability have shown that 1,3,4-oxadiazole isomers exhibit greater thermodynamic stability compared to other oxadiazole positional isomers. This enhanced stability arises from optimal electronic delocalization patterns within the five-membered heterocyclic ring, where the 1,3,4-substitution pattern provides the most favorable arrangement of nitrogen and oxygen heteroatoms. The aromatic stabilization energy calculations confirm that 1,3,4-oxadiazole derivatives benefit from significant aromatic character, with nucleus-independent chemical shift values indicating substantial aromatic ring current effects. These stabilization mechanisms become particularly important in bis-oxadiazole systems where multiple aromatic rings can contribute to overall molecular stability through extended conjugation.

Comparative Analysis with Related 1,3,4-Oxadiazole Derivatives

Comparative analysis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine with related 1,3,4-oxadiazole derivatives reveals distinctive structural and electronic properties that arise from its unique bis-heterocyclic architecture. The simple 5-phenyl-1,3,4-oxadiazol-2-amine derivative, with molecular formula C₈H₇N₃O and molecular weight 161.164 grams per mole, provides a useful reference compound for understanding the effects of the additional oxadiazole ring. The target compound exhibits a significantly higher molecular weight of 229.19 grams per mole due to the presence of the second oxadiazole ring system, while maintaining similar electronic characteristics associated with the amino-substituted oxadiazole framework.

Structural comparisons with mono-oxadiazole derivatives demonstrate the enhanced rigidity and extended conjugation present in the bis-oxadiazole system. The 5-phenyl-1,3,4-oxadiazol-2-amine reference compound shows typical oxadiazole geometries with carbon-nitrogen bond lengths around 1.285 angstroms and carbon-oxygen distances near 1.364 angstroms. The crystallographic analysis reveals that the phenyl ring in mono-oxadiazole derivatives typically exhibits dihedral angles of approximately 13.42 degrees relative to the oxadiazole plane, establishing a baseline for comparing the geometric parameters of more complex bis-oxadiazole systems. The planar nature of the oxadiazole ring, with root mean square deviations of 0.002 angstroms, indicates substantial aromatic character that likely extends to the bis-oxadiazole derivative.

Electronic property comparisons reveal significant differences between mono- and bis-oxadiazole systems in terms of polarizability and electronic delocalization. The target compound exhibits a topological polar surface area of 103.86 square angstroms compared to typical values around 70-80 square angstroms for mono-oxadiazole derivatives, reflecting the increased number of heteroatoms and enhanced polarity. The logarithm of the partition coefficient for the bis-oxadiazole compound (1.3688) suggests moderate lipophilicity that differs from simpler oxadiazole derivatives due to the extended aromatic system and multiple nitrogen-containing heterocycles. These electronic differences have important implications for intermolecular interactions and potential biological activities.

Properties

IUPAC Name |

5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-10-15-14-9(17-10)8-13-12-7(16-8)6-4-2-1-3-5-6/h1-5H,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQYCVZZJBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Diacylhydrazine Precursors

A widely adopted method involves the cyclodehydration of diacylhydrazines using phosphorus oxychloride (POCl₃). In a representative procedure:

- Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine : Benzohydrazide (1 M) is reacted with an equimolar amount of an aromatic acyl chloride in POCl₃ under reflux for 6–7 hours. The mixture is neutralized with sodium bicarbonate, yielding the monosubstituted oxadiazole.

- Formation of the Bis-oxadiazole Core : The intermediate is further treated with a second equivalent of acyl hydrazide in POCl₃, facilitating cyclization of the second oxadiazole ring.

Reaction Conditions :

Bromine-Mediated Cyclization of Hydrazones

An alternative route employs hydrazone intermediates:

- Hydrazone Formation : Substituted aromatic acid hydrazides react with aldehydes (e.g., benzaldehyde) in acetic acid to form hydrazones.

- Oxidative Cyclization : The hydrazones are treated with bromine in acetic acid and sodium acetate, inducing cyclization to the oxadiazole ring.

Key Parameters :

Catalytic Synthesis Using Lanthanum Nitrate

A patent describes the use of lanthanum nitrate as a catalyst for analogous oxadiazole derivatives:

- Substrate Preparation : 3,4-Dimethylpyrrole-2-carboxyl hydrazide and 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone are combined in ethanol.

- Cyclization : Lanthanum nitrate hydrate (5 mol%) is added, and the mixture is refluxed for 8 hours.

Advantages :

Reaction Optimization and Mechanistic Insights

Role of Dehydrating Agents

Phosphorus oxychloride acts as both a solvent and cyclodehydrating agent, facilitating the elimination of water and the formation of the oxadiazole ring. Thionyl chloride (SOCl₂) and polyphosphoric acid (PPA) are less effective for bis-oxadiazoles due to side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but may reduce yields due to hydrolytic instability. Non-polar solvents (toluene, xylene) are preferred for high-temperature reactions.

Temperature and Time Dependence

Optimal cyclization occurs at 110–120°C. Prolonged heating (>10 hours) leads to decomposition, while shorter durations (<4 hours) result in incomplete reactions.

Analytical Characterization

Spectroscopic Analysis

- IR Spectroscopy : N-H stretches (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm oxadiazole formation.

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the amine proton resonates at δ 5.8–6.2 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 229.19 (C₁₀H₇N₅O₂) align with the theoretical molecular weight.

X-ray Crystallography

A related trioxadiazole compound exhibits a twisted conformation between central and flanking rings (20.2° dihedral angle), suggesting similar steric effects in the target molecule. Intramolecular N–H⋯N hydrogen bonds stabilize the crystal lattice.

Comparative Data on Synthetic Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Oxadiazoles can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

Reduction: Reduction reactions can modify the oxadiazole ring, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the phenyl group, can introduce various functional groups, enhancing the compound’s properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and lead tetraacetate.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield bromo- or chloro-substituted oxadiazoles, which may exhibit different biological activities .

Scientific Research Applications

Anticholinesterase Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that compounds similar to 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) effectively. For instance, a related study reported IC50 values ranging from 12.8 to 99.2 µM against AChE, indicating moderate dual inhibition potential .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. In animal models of Alzheimer's disease induced by scopolamine and amyloid-beta (Aβ), derivatives have shown the ability to ameliorate cognitive deficits. For example, one derivative demonstrated an IC50 of 0.907 µM against AChE, suggesting strong potential for neuroprotection .

Antimicrobial Activity

Oxadiazole derivatives have shown activity against various pathogens. Compounds structurally related to 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine have been synthesized and tested for their antitubercular properties against Mycobacterium tuberculosis. Some of these compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antitubercular drugs .

Photophysical Properties

Compounds containing the oxadiazole moiety are also studied for their photophysical properties. They are utilized in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability under light exposure. Research has indicated that the incorporation of oxadiazole derivatives can enhance the efficiency of these devices .

Antioxidant Properties

The antioxidant capabilities of oxadiazole derivatives have been investigated using computational methods such as Density Functional Theory (DFT). These studies suggest that specific substituents on the oxadiazole ring can significantly enhance antioxidant activity by improving electron-donating abilities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key proteins involved in cell proliferation, such as AKT serine/threonine kinase 1 (AKT1) and epidermal growth factor receptor (EGFR). These interactions can lead to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

Key Observations :

Heterocycle Modifications

Key Observations :

Functional Group Additions

Key Observations :

- Phosphonate Groups : Introduce negative charge, improving interactions with cationic enzyme active sites .

- Thiocarbamate Linkers : Facilitate covalent attachment to polymers for controlled drug delivery systems .

Research Findings and Trends

- Anticancer Activity : Derivatives with 4-chlorophenyl (e.g., compound 4b) show mean growth inhibition of 45.20% against NCI cancer cell lines, outperforming unsubstituted phenyl analogues .

- Cholinesterase Inhibition : Long alkyl chains (e.g., dodecyl) in 5-aryl-oxadiazol-2-amines enhance acetylcholinesterase inhibition (IC₅₀ = 12.3 µM), likely due to hydrophobic interactions with the enzyme’s peripheral site .

- Structural Stability : The planar oxadiazole core and hydrogen-bonding network in 5-phenyl-1,3,4-oxadiazol-2-amine contribute to its crystallinity, making it a model for studying supramolecular assemblies .

Biological Activity

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is with a molecular weight of approximately 284.28 g/mol. The compound features two oxadiazole rings which are known for their pharmacological significance.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, recent research indicates that compounds based on the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic activity against various cancer cell lines. In particular:

- Cytotoxicity : A study reported that derivatives including the oxadiazole moiety demonstrated IC50 values ranging from 5.55 µM to 35.58 µM against HepG-2 (liver cancer) and other cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HepG-2 | 35.58 |

| 10c | MCF-7 | 2.86 |

| 10c | HCT116 | 1.82 |

The mechanism of action involves inducing apoptosis and disrupting cell cycle progression, particularly increasing the G0/G1 phase population while decreasing G2/M phase cells .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds containing the oxadiazole ring have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . This suggests their potential utility in treating inflammatory diseases.

Enzyme Inhibition

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine has been investigated for its ability to inhibit various enzymes:

- Histone Deacetylases (HDACs) : These enzymes play a critical role in gene expression regulation and cancer progression.

- Carbonic Anhydrases (CAs) : Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Case Studies

A notable case study published in Nature detailed the synthesis of new oxadiazole derivatives that were tested for their efficacy as EGFR-TK inhibitors. The findings indicated that certain derivatives exhibited superior activity compared to existing treatments like gefitinib .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of hydrazide intermediates with cyanogen bromide or via Pudovik-type reactions under microwave irradiation. Key steps include hydrazination of carboxylic acid derivatives and cyclocondensation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd) critically affect yield. For example, microwave-assisted reactions reduce time and improve regioselectivity .

- Data : Yield optimization tables for varying conditions (e.g., THF vs. DMF as solvents) show THF provides higher purity (≥90%) due to reduced side reactions .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for precise bond-length/angle determination. Complementary techniques include:

- NMR : H/C NMR to confirm amine protons (δ 6.8–7.2 ppm) and oxadiazole ring carbons (δ 155–165 ppm).

- Mass Spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 282.08).

Q. What are the standard protocols for evaluating its in vitro biological activity?

- Methodology :

- Antimicrobial : Agar diffusion assays against E. coli and S. aureus with zones of inhibition measured (e.g., 12–18 mm at 50 µg/mL) .

- Anticancer : NCI-60 cell line screening (e.g., MDA-MB-435 melanoma GP = 15.43 at 10 µM) using MTT assays .

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to exclude false positives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), electrophilicity index (ω = 1.8 eV), and charge distribution on the oxadiazole ring. Correlate with experimental reactivity in Pd-catalyzed cross-coupling reactions .

- Data : Electron-deficient oxadiazole rings enhance electrophilic substitution at the 2-position, validated by Hammett constants (σ = 0.37) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antimicrobial IC values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (pH, serum proteins). Use standardized CLSI protocols and confirm via time-kill kinetics .

- Statistical Tools : Multivariate analysis (PCA) to isolate variables (e.g., solvent polarity in dosing solutions) affecting potency .

Q. How does structural modification (e.g., substituent variation) impact structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups. Compare activities:

- Antioxidant : DPPH scavenging (EC = 12 µM for -OCH vs. 45 µM for -Cl) due to enhanced radical stabilization .

- Antiparasitic : Schistosomicidal activity correlates with logP values (optimal range: 2.5–3.5) .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Challenges : Disorder in phenyl rings or solvent molecules. Use SHELXL’s PART and SUMP commands to model partial occupancy.

- Example : For a hydrated crystal, apply restraints on O–H distances (1.82 Å) and isotropic displacement parameters (U ≤ 0.08 Å) .

Q. How are mechanistic pathways elucidated in Pd-catalyzed reactions involving this compound?

- Approach : Kinetic isotope effects (KIE) and Hammett plots to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).

- Data : suggests C–H activation is not rate-limiting in aryl amination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.